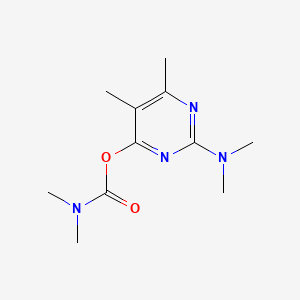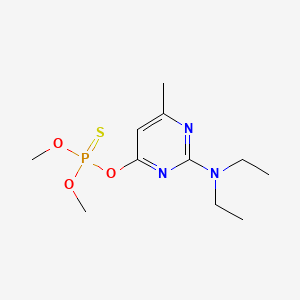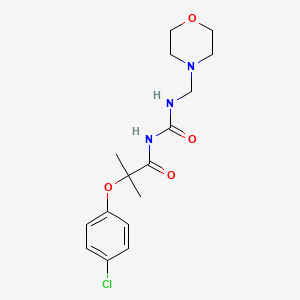
Plafibride
Descripción general
Descripción
Plafibride es un derivado acílico de la morfolinometilurea con ácido clofíbrico. Es conocido por sus propiedades hipolipemiantes e inhibidoras de la agregación plaquetaria . La fórmula molecular de this compound es C16H22ClN3O4, y tiene un peso molecular de 355.82 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Plafibride implica la reacción de la morfolinometilurea con ácido clofíbrico. La reacción generalmente ocurre bajo condiciones controladas para asegurar la formación del derivado acílico deseado. Los detalles específicos sobre las condiciones de reacción, como la temperatura, los disolventes y los catalizadores, son cruciales para optimizar el rendimiento y la pureza de this compound .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar una calidad constante y un alto rendimiento. El proceso de producción está optimizado para la rentabilidad y la escalabilidad, lo que lo hace adecuado para la fabricación a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
Plafibride experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes propiedades químicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, juegan un papel crucial en la determinación del resultado de la reacción .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir una amplia gama de productos sustituidos con diversas propiedades químicas .
Aplicaciones Científicas De Investigación
Plafibride tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en diversas reacciones químicas para estudiar su reactividad y propiedades.
Biología: Investigado por sus efectos sobre los sistemas biológicos, particularmente su papel en la inhibición de la agregación plaquetaria.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de la hiperlipidemia y afecciones relacionadas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
Plafibride ejerce sus efectos principalmente inhibiendo la actividad de la 3’,5’-AMP cíclico fosfodiesterasa. Esta inhibición conduce a una disminución en la agregación plaquetaria, lo que la convierte en un agente valioso para prevenir los coágulos sanguíneos. This compound no actúa sobre el metabolismo del ácido araquidónico, lo que lo distingue de otros inhibidores de la agregación plaquetaria .
Comparación Con Compuestos Similares
Compuestos Similares
Clofibrato: Otro agente hipolipemiante con propiedades similares pero estructura molecular diferente.
Gemfibrozilo: Un agente regulador de lípidos con un mecanismo de acción diferente.
Fenofibrato: Utilizado para reducir los niveles de colesterol, similar a Plafibride pero con propiedades químicas distintas
Singularidad de this compound
This compound es único debido a su inhibición específica de la 3’,5’-AMP cíclico fosfodiesterasa sin afectar el metabolismo del ácido araquidónico. Esta acción selectiva lo convierte en un compuesto valioso para la investigación y aplicaciones terapéuticas, particularmente en el campo de la salud cardiovascular .
Propiedades
Número CAS |
63394-05-8 |
|---|---|
Fórmula molecular |
C16H22ClN3O4 |
Peso molecular |
355.81 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22) |
Clave InChI |
DDDQVDIPBFGVIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
67924-59-8 63394-05-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-CIMMU ITA 104 N-(2-(4-chlorophenoxy)isobutyryl)-N-morpholinomethylurea plafibride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


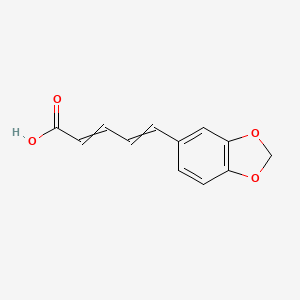

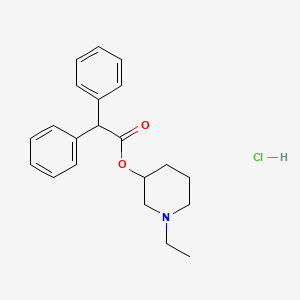


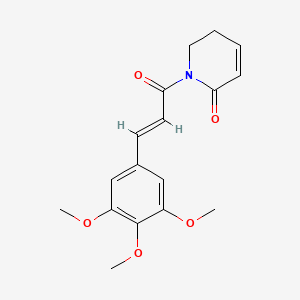
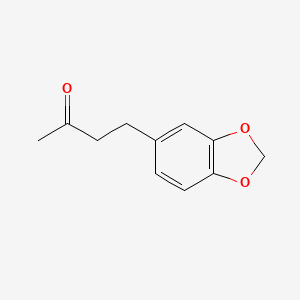
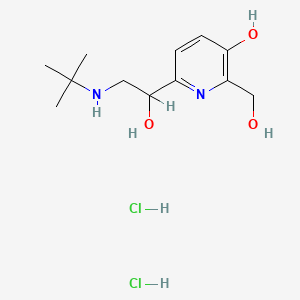

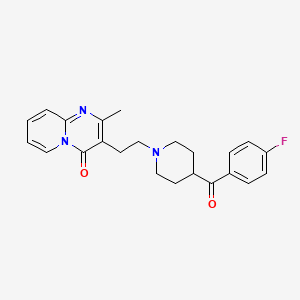

![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)
